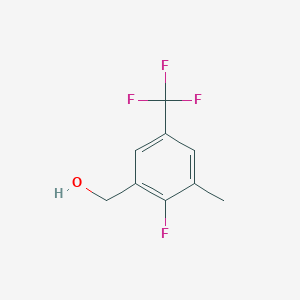

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethyl group attached to a benzyl alcohol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the aldehyde to the alcohol.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO) or potassium permanganate (KMnO).

Reduction: Further reduction can convert the alcohol to a corresponding alkane using strong reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as sodium methoxide (NaOCH) in methanol.

Major Products

Oxidation: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde or 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-3-methyl-5-(trifluoromethyl)toluene.

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Drug Development

Fluorinated compounds are pivotal in drug discovery due to their unique biological properties. The incorporation of trifluoromethyl groups enhances the pharmacokinetic profiles of drugs, improving their efficacy and selectivity. For instance, compounds similar to 2-fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol are often evaluated for their potential as enzyme inhibitors and receptor modulators, which are critical in treating various diseases, including cancer and viral infections .

1.2. Synthesis of Bioactive Molecules

Recent studies have highlighted the synthesis of homoallylic alcohols that contain fluorinated groups, including those similar to this compound. These compounds can serve as intermediates in the preparation of bioactive molecules with enhanced biological activity due to their fluorine content .

Material Science

2.1. Polymer Chemistry

Fluorinated compounds are increasingly utilized in polymer science due to their unique properties, such as chemical resistance and thermal stability. The synthesis of fluorinated polymers incorporating structures like this compound could lead to materials with improved performance in applications ranging from coatings to electronic devices .

2.2. Photovoltaic Applications

Research indicates that fluorinated compounds can enhance the efficiency of photovoltaic cells by improving charge mobility. The integration of fluorinated moieties into polymeric solar cells has shown promising results, suggesting that this compound may contribute positively to the development of next-generation solar materials .

Environmental Applications

3.1. Ecotoxicology Studies

Understanding the environmental impact of fluorinated compounds is crucial for their application in various industries. Studies assessing the ecotoxicological profiles of similar compounds indicate that while some fluorinated substances exhibit low toxicity, continuous monitoring is necessary to evaluate long-term effects on ecosystems .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol depends on its specific application:

Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.

Pathways Involved: The compound can influence metabolic pathways, signal transduction, or gene expression depending on its structure and functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-3-methylbenzyl alcohol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

3-Methyl-5-(trifluoromethyl)benzyl alcohol:

2-Fluoro-5-(trifluoromethyl)benzyl alcohol: Different positioning of the methyl group, leading to variations in steric and electronic effects.

Uniqueness

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is unique due to the combination of fluorine, methyl, and trifluoromethyl groups on the benzyl alcohol structure. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Biologische Aktivität

2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and agrochemical development. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its biological activity and stability, making it a valuable compound for research and potential therapeutic applications.

- Chemical Formula : C₉H₈F₄O

- Molecular Weight : 208.153 g/mol

- CAS Number : 1706457-94-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group significantly enhances the lipophilicity of the molecule, facilitating its penetration through cell membranes and interaction with intracellular targets. This compound is often employed as a building block in the synthesis of more complex organic molecules, particularly those aimed at modulating enzyme activities or receptor interactions .

Biological Applications

-

Medicinal Chemistry :

- Used in the development of fluorinated analogs of biologically active molecules.

- Investigated for its potential in drug design due to enhanced metabolic stability and biological activity associated with fluorinated compounds.

-

Agrochemicals :

- Employed in the synthesis of herbicides and insecticides, where fluorination improves efficacy and environmental stability.

- Research Studies :

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing similar functional groups have shown IC50 values ranging from 0.56 µM to higher concentrations, indicating their potential as anticancer agents .

Enzyme Interaction Studies

In studies focusing on enzyme interactions, it was found that the presence of fluorine atoms can enhance binding affinity and specificity towards target enzymes. This is particularly relevant in the context of designing inhibitors for metabolic pathways involved in disease processes .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | C₉H₈F₄O | Antiproliferative | 0.56 |

| Compound B | C₉H₈F₄O | Enzyme Inhibition | 92.4 |

| Compound C | C₉H₈F₄O | Antimicrobial | Varies |

Eigenschaften

IUPAC Name |

[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5-2-7(9(11,12)13)3-6(4-14)8(5)10/h2-3,14H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQMIHUQHIQFJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.